3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features an imidazo[1,2-a]pyrazine core, which is known for its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions. One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction includes an aryl aldehyde, 2-aminopyridine or 2-aminopyrazine, and tert-butyl isocyanide, resulting in the formation of imidazo[1,2-a]pyrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts like iodine can be scaled up for industrial applications. The use of microwave irradiation and optimized reaction conditions can further enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential in drug development, particularly in targeting specific receptors and enzymes.
Industry: Utilized in the development of fluorescent dyes and other materials.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the A2A adenosine receptor, which plays a role in immune response and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[1,2-a]quinoxaline: Explored for its anticancer and anti-inflammatory properties.
Pyrazolo[1,5-a]quinoxaline: Investigated for its potential as an IKK inhibitor.
Uniqueness
3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific structural features and its ability to interact with a wide range of biological targets. Its cyclopropyl group adds to its stability and enhances its biological activity compared to similar compounds.
Properties
CAS No. |
787591-29-1 |
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Molecular Formula |
C15H15N5 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-(3-aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C15H15N5/c16-11-3-1-2-10(8-11)13-9-18-15-14(19-12-4-5-12)17-6-7-20(13)15/h1-3,6-9,12H,4-5,16H2,(H,17,19) |
InChI Key |
CWZYFZSEYQTUAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CN3C2=NC=C3C4=CC(=CC=C4)N |
Origin of Product |
United States |
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